2,6-dimethyl-4-(2-methyl-3-furoyl)morpholine
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Description
2,6-Dimethylmorpholine is a heterocyclic compound featuring both amine and ether functional groups . It is a colorless liquid with a weak, ammonia-like or fish-like odor .
Synthesis Analysis
While specific synthesis methods for “2,6-dimethyl-4-(2-methyl-3-furoyl)morpholine” are not available, N-Methylmorpholine, a related compound, is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,6-Dimethylmorpholine reacts with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2,6-Dimethylmorpholine has a refractive index of 1.446 (lit.), a boiling point of 147°C (lit.), a melting point of -85°C (lit.), and a density of 0.935 g/mL at 25°C (lit.) .Safety and Hazards
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-13(7-9(2)16-8)12(14)11-4-5-15-10(11)3/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXMRKQMLJPSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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